N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide
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Overview
Description
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide is a complex organic compound with a unique structure that includes a chloro, cyano, and nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Amidation: The formation of the benzamide structure.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while chlorination can be achieved using chlorine gas or other chlorinating agents. Cyanation might involve the use of cyanide salts or other cyanating agents.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can form strong interactions with proteins and enzymes. The chloro group can also influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano (3-phenoxyphenyl)methyl ester
Uniqueness
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C22H16ClN3O3/c1-14-9-16(11-18(10-14)26(28)29)22(27)25-17-7-8-19(21(23)12-17)20(13-24)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,25,27) |
InChI Key |
VZGDQIDHFXHYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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